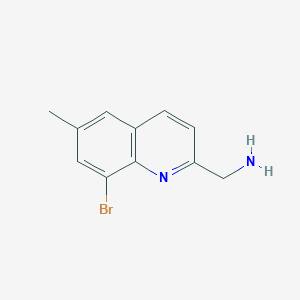

(8-Bromo-6-methylquinolin-2-yl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(8-bromo-6-methylquinolin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-7-4-8-2-3-9(6-13)14-11(8)10(12)5-7/h2-5H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVRMXPYMWMZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 8 Bromo 6 Methylquinolin 2 Yl Methanamine

Reactivity of the Bromine Substituent at Position 8

The bromine atom attached to the 8-position of the quinoline (B57606) ring is a key functional group that enables numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is typical of an aryl bromide, which can be displaced or coupled through various transition metal-catalyzed processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides like 8-bromoquinolines are generally challenging without the presence of strong electron-withdrawing groups to activate the aromatic ring. However, the nitrogen atom within the quinoline ring does exert an electron-withdrawing effect, which can facilitate substitution, particularly at positions ortho and para to it (positions 2 and 4). While direct SNAr at the 8-position is less common, such reactions have been documented on related heterocyclic systems like 2,4-dichloroquinazolines, where substitution occurs preferentially at the 4-position. nih.gov In these cases, various nucleophiles, including aliphatic and aromatic amines, readily displace a chlorine atom under relatively mild conditions. nih.gov For (8-Bromo-6-methylquinolin-2-yl)methanamine, direct displacement of the 8-bromo substituent via an SNAr mechanism would likely require harsh reaction conditions or the use of a strong nucleophile in conjunction with a catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The bromine atom at the 8-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. nih.govresearchgate.netnih.gov These reactions allow for the introduction of a wide array of substituents onto the quinoline core.

The Sonogashira coupling , a reaction between a vinyl or aryl halide and a terminal alkyne, is a prominent example. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of many functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.org For this compound, a Sonogashira reaction would involve coupling with a terminal alkyne (R-C≡CH) to yield an 8-alkynyl-6-methylquinolin-2-yl)methanamine derivative. The reactivity of bromoquinolines in Sonogashira couplings has been demonstrated, highlighting the feasibility of this transformation. libretexts.org

Another powerful palladium-catalyzed transformation is the Suzuki coupling . Research on the closely related compound, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, has shown that it successfully undergoes Suzuki coupling with 2-methoxyphenylboronic acid. researchgate.netresearchgate.net The reaction, catalyzed by Pd(dppf)Cl2, effectively replaces the bromine atom with the 2-methoxyphenyl group, demonstrating the utility of this method for creating biaryl structures. researchgate.net

| Component | Example Reagent/Catalyst | Typical Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | - |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst for Oxidative Addition | soton.ac.uk |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne | wikipedia.orgsoton.ac.uk |

| Base | Triethylamine (Et₃N), Pyrrolidine | Scavenges HBr byproduct | libretexts.org |

| Solvent | THF, DMF, NMP | Reaction Medium | wikipedia.org |

Other Metal-Mediated Functionalizations

Beyond palladium, other transition metals can be employed to functionalize the C8-Br bond. While the primary focus in the literature is often on palladium, catalysts based on metals like copper and nickel are also effective for cross-coupling reactions. For instance, copper-catalyzed reactions, sometimes referred to as Ullmann-type couplings, can be used to form C-N, C-O, and C-S bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but offer a complementary approach for introducing different functionalities. The chelating nitrogen atom in the quinoline ring can influence the reactivity and selectivity of these metal-mediated transformations. semanticscholar.orgnih.gov

Reactivity of the Methanamine Functional Group at Position 2

The primary amine of the methanamine group (-CH₂NH₂) at the C2 position is a versatile nucleophile and a site for numerous derivatizations. Its reactivity is characteristic of aliphatic primary amines, allowing for a wide range of chemical modifications.

Amine-Based Derivatizations (e.g., Acylation, Alkylation, Condensation)

The lone pair of electrons on the nitrogen atom of the methanamine group makes it nucleophilic and basic, enabling reactions with various electrophiles.

Acylation: The amine can be readily acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing new functional moieties.

Alkylation: The amine can undergo nucleophilic attack on alkyl halides or be subjected to reductive amination with aldehydes or ketones to form secondary or tertiary amines. Studies on related compounds have explored various alkylation strategies. researchgate.net

Condensation: The primary amine can participate in condensation reactions with various carbonyl compounds. For example, reaction with an appropriate dicarbonyl compound can lead to the formation of heterocyclic structures.

Formation of Schiff Bases and Related Imine Derivatives

One of the most characteristic reactions of the primary amine in this compound is its condensation with aldehydes or ketones to form Schiff bases (or imines). ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine group. nih.gov The formation of Schiff bases is often reversible and can be catalyzed by either acid or base.

The synthesis of Schiff bases from substituted aminoquinolines is a well-established procedure. For example, 8-aminoquinoline (B160924) readily condenses with aldehydes like 2-hydroxy naphthaldehyde or ortho-vanillin upon refluxing in methanol to yield the corresponding Schiff base ligands. nih.govasianpubs.org This highlights the general applicability of this reaction to the methanamine group of the target compound.

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | 2-Hydroxy Naphthaldehyde | Methanol, Reflux | Schiff Base Ligand | nih.gov |

| 8-Aminoquinoline | ortho-Vanillin | Methanol, Reflux | Schiff Base Ligand | nih.gov |

| 8-Aminoquinoline | 2,6-Pyridinedicarboxaldehyde | Water, Reflux | Schiff Base Ligand | asianpubs.org |

| 3,4-Diamino Benzophenone | Benzil Derivative | Ethanol, Acetic Acid, Reflux | Azo-Schiff Base Ligand | ekb.eg |

Cyclization Reactions Involving the Primary Amine

The primary amine functionality of this compound is a key site for reactivity, enabling its participation in various cyclization reactions to form novel heterocyclic systems. These transformations typically involve the reaction of the amine with bifunctional electrophiles, leading to the construction of new rings fused to or incorporating the quinoline scaffold.

One prominent pathway involves the condensation of the primary amine with α-halocarbonyl compounds, such as α-halo ketones or esters. This reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization to yield imidazo[1,2-a]quinoline derivatives. This type of reaction is a well-established method for the synthesis of fused imidazole heterocycles. rsc.orgrsc.org

Another significant cyclization pathway is the Pictet-Spengler reaction. researchgate.netyoutube.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netresearchgate.netlibretexts.org While the aminomethyl group is not a β-arylethylamine in the classic sense, analogous intramolecular electrophilic substitution reactions can be envisioned. For instance, after converting the primary amine into an imine by reaction with an aldehyde, subsequent intramolecular cyclization onto an activated position of the quinoline ring could lead to the formation of fused polycyclic structures. The success of such a reaction would be highly dependent on the reaction conditions and the electrophilicity of the iminium ion intermediate. youtube.com

Furthermore, the primary amine can react with aldehydes or ketones to form Schiff bases. These intermediates can then undergo [4+2] cycloaddition reactions or be subjected to further transformations, such as reduction and subsequent cyclization with another reagent, to build more complex molecular architectures. Multi-component reactions, where the amine, an aldehyde, and an isocyanide react in a single pot, can also be employed to synthesize complex heterocyclic derivatives in an efficient manner. researchgate.net

Influence of the Methyl Group at Position 6 on Quinoline Reactivity

This electron-donating nature increases the electron density of the benzene (B151609) portion of the quinoline scaffold, making it more nucleophilic and thus more susceptible to attack by electrophiles. scirp.orgnih.gov In quinoline itself, electrophilic substitution (such as nitration or halogenation) typically occurs on the benzenoid ring, favoring positions 5 and 8. hawaii.edu The +I effect of the methyl group at C6 further activates this ring, enhancing the rate of electrophilic substitution compared to an unsubstituted quinoline.

The directing effect of the methyl group, being an ortho-, para-director, reinforces the inherent reactivity at the C5 and C7 positions. Therefore, in electrophilic substitution reactions on this compound, the incoming electrophile would be strongly directed to the C5 and C7 positions, with the final regiochemical outcome depending on the steric hindrance imposed by the existing substituents and the specific reaction conditions.

Overall Chemical Stability and Potential Degradation Pathways in Different Chemical Environments

The chemical stability of this compound is determined by the resilience of its three main components: the quinoline core, the carbon-bromine bond, and the aminomethyl side chain. Quinolines are generally stable aromatic heterocycles, resistant to degradation under mild conditions. nih.govtamu.edu However, specific environments can promote degradation.

Potential Degradation Pathways:

Oxidation: The primary amine and the methyl group are susceptible to oxidation. The aminomethyl group could be oxidized to an imine or further to a carboxylic acid, or undergo oxidative deamination. The methyl group could be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group, especially in the presence of strong oxidizing agents. Advanced oxidation processes are known to degrade quinoline derivatives, often initiating with hydroxylation of the ring or cleavage of side chains. acs.org

Hydrolysis: While the core structure is stable against hydrolysis, derivatives formed from the primary amine (e.g., amides, imines) could be susceptible to hydrolytic cleavage under acidic or basic conditions. nih.gov

Photodegradation: Bromoaromatic compounds can be photolabile, potentially undergoing dehalogenation via homolytic cleavage of the C-Br bond upon exposure to UV light. This would generate a quinolinyl radical and a bromine radical.

Acid/Base Instability: The quinoline nitrogen is basic (pKa of quinoline is ~4.9) and will be protonated under acidic conditions. The primary amine is also basic. In strongly acidic media (pH ≤ 2.0), related heterocyclic compounds can become labile. nih.gov In strongly basic conditions, nucleophilic substitution of the bromine atom could occur, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. researchgate.net Microbial degradation of quinoline often initiates with hydroxylation at the 2-position to form a 2-oxo-1,2-dihydroquinoline intermediate, followed by further oxidation and ring cleavage. nih.gov

A summary of potential degradation sites is presented in the table below.

| Functional Group | Potential Degradation Pathway | Triggering Condition |

| Primary Amine | Oxidation, Deamination | Strong Oxidants, Biological Systems |

| Methyl Group | Oxidation to -CH₂OH, -CHO, -COOH | Strong Oxidants |

| Bromo Substituent | Debromination (Nucleophilic Substitution) | Strong Base, High Temperature |

| Bromo Substituent | Debromination (Reductive/Photolytic) | UV light, Reducing agents |

| Quinoline Ring | Hydroxylation, Ring Cleavage | Advanced Oxidation, Microbial Action |

Chelation and Ligand Formation Properties

The molecular architecture of this compound makes it an excellent candidate as a bidentate ligand in coordination chemistry. The geometry of the molecule, featuring a nitrogen atom within the rigid quinoline ring and another in the flexible aminomethyl side chain, allows it to chelate with metal ions.

The two nitrogen atoms—the sp²-hybridized quinoline nitrogen and the sp³-hybridized primary amine nitrogen—act as Lewis base donor sites. youtube.comhawaii.edu They can coordinate to a single metal center to form a stable five-membered ring, a highly favorable conformation in coordination chemistry. This N,N-bidentate chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands (the chelate effect).

Coordination Chemistry with Transition Metals

Ligands based on the 2-(aminomethyl)quinoline scaffold readily form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), zinc(II), palladium(II), and platinum(II). nih.govmdpi.com The resulting complexes exhibit various coordination geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Commonly observed geometries for four-coordinate metals like Pd(II), Pt(II), and Cu(II) are square planar. scirp.orgmdpi.com For six-coordinate metals, such as Co(II) or Ni(II), octahedral geometries are typical, often formed by the coordination of two or three bidentate ligands, or one bidentate ligand along with other monodentate ligands like water or halides. scirp.orgnih.gov

The table below summarizes typical coordination behavior for related quinoline-amine ligands.

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cu(II) | 4 or 6 | Square Planar, Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar, Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (8-Bromo-6-methylquinolin-2-yl)methanamine would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific structural components.

The primary amine (-NH₂) group is typically characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A moderate to strong scissoring vibration for the -NH₂ group would also be anticipated around 1590-1650 cm⁻¹. The aromatic quinoline (B57606) ring system would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the methyl group (-CH₃) would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissor | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C/C=N | Ring Stretch | 1450 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Methylene (-CH₂-) | C-H Stretch | 2840 - 2930 |

| C-Br | C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol or methanol, would be expected to show absorption bands characteristic of the quinoline chromophore.

Quinoline and its derivatives typically exhibit three main absorption bands arising from π → π* transitions. These are often referred to as the β-band (around 220-230 nm), the p-band (or α-band, around 270-280 nm), and the α-band (or ¹Lₐ band, above 300 nm). The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinoline ring. The presence of the bromine atom, methyl group, and the methanamine substituent would be expected to cause bathochromic (red) or hypsochromic (blue) shifts of these absorption maxima compared to the parent quinoline molecule.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Typical Wavelength Range (nm) for Quinoline |

| β-band (π → π) | 220 - 230 |

| p-band (π → π) | 270 - 280 |

| α-band (π → π*) | > 300 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

The analysis would reveal the crystal system, space group, and unit cell dimensions. Crucially, it would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the quinoline rings of adjacent molecules, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration. This method would be crucial for determining the purity of a synthesized batch of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound would need to be considered, GC-MS could be a valuable tool for its analysis. The gas chromatogram would provide the retention time, while the mass spectrometer would generate a mass spectrum, which is a fingerprint of the molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information, further corroborating its identity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

No specific quantum chemical calculations detailing the electronic structure of (8-Bromo-6-methylquinolin-2-yl)methanamine have been found in the reviewed literature.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior and reactivity. The energies of these frontier orbitals and their energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. For molecules in general, a smaller HOMO-LUMO gap suggests higher reactivity. However, specific values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound are not available in published research.

Electron Density Distribution and Reactivity Predictions

The electron density distribution determines a molecule's electrostatic potential and provides insights into its reactive sites. Regions of high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. Although this analysis is a standard computational procedure, specific maps of electron density or molecular electrostatic potential (MEP) for this compound have not been published.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would identify the most stable three-dimensional structures of the molecule, while molecular dynamics (MD) simulations could predict its behavior and structural flexibility over time in various environments. Such studies are crucial for understanding how the molecule might interact with biological targets. There are currently no published reports on conformational analyses or MD simulations performed on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict spectroscopic data like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These predictions are invaluable for interpreting experimental data and confirming molecular structures. While studies on related bromo-quinoline derivatives have demonstrated the use of methods like B3LYP for calculating vibrational frequencies, specific predicted NMR or vibrational data for this compound is absent from the literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the reaction pathways, identify transition states, and calculate activation energies for chemical reactions involving a compound. This provides a deep understanding of reaction mechanisms at a molecular level. To date, no studies have been published that computationally model the mechanistic pathways of reactions involving this compound.

Structure-Reactivity Relationship (SRR) Studies based on Theoretical Models

Structure-Reactivity Relationship (SRR) studies use theoretical models to correlate a molecule's structural features with its chemical reactivity. These studies often rely on calculated quantum chemical descriptors derived from the analyses mentioned above. Without foundational computational data on its structure and electronic properties, no theoretical SRR studies for this compound have been developed.

Investigation of Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of "this compound," including its crystal packing, and its potential to form complexes with other molecules. While specific computational studies focusing exclusively on this compound are not extensively available, a comprehensive understanding of its interaction capabilities can be derived from theoretical investigations of structurally related quinoline (B57606) derivatives and other substituted aromatic systems. The key functional groups of "this compound"—the quinoline core, the bromine atom, the methyl group, and the aminomethyl substituent—each contribute to a variety of possible non-covalent interactions.

Theoretical models and computational chemistry provide valuable insights into the nature and strength of these interactions, which include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding:

The primary amine of the aminomethyl group is a potent hydrogen bond donor, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. This duality allows for the formation of a network of hydrogen bonds, which are often the dominant force in determining the structure of molecular crystals. Computational studies on similar amino-substituted N-heterocycles consistently highlight the significance of N-H···N and N-H···O hydrogen bonds in stabilizing crystal lattices and molecular complexes.

In the case of "this compound," the aminomethyl group can form robust intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. Molecular docking studies on related quinoline derivatives have shown that hydrogen bond formation is a key component of their binding affinity to biological targets. For instance, in molecular docking studies of some quinoline derivatives, hydrogen bonds were observed to form between the ligand and key amino acid residues within protein active sites.

Halogen Bonding:

The bromine atom at the 8-position of the quinoline ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). Computational studies have demonstrated that the strength of halogen bonds increases in the order Cl < Br < I. The fluorine atoms on an organic residue bonded to a halogen can significantly increase the electron-acceptor ability of the halogen. acs.org Theoretical analyses have shown that halogen bonding is primarily electrostatic in nature, although polarization, dispersion, and charge transfer also make significant contributions. acs.org

In complexes of 1,4-dibromotetrafluorobenzene (B1210529) with dipyridyl derivatives, Br···N halogen bonds are observed to form infinite 1:1 chains. acs.org For "this compound," the bromine atom could form halogen bonds with the nitrogen of the quinoline ring of another molecule or with other electron-rich atoms in a co-crystallized species.

π-π Stacking Interactions:

The aromatic quinoline core of "this compound" facilitates π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings. Computational studies have revealed that T-shaped and offset stacked conformations are generally preferred over face-to-face stacking due to reduced electron repulsion. nih.gov The presence of substituents on the aromatic ring can influence the geometry and strength of these interactions.

For 6-methylquinolines, π-π stacking arrangements have been observed, often in combination with hydrogen bonding to create complex supramolecular structures. researchgate.net In some crystal structures of quinolinium salts, π-π interactions between pairs of quinolinium rings have been noted. researchgate.net The methyl group at the 6-position of "this compound" can influence the stacking arrangement due to steric effects and by modifying the electronic properties of the aromatic system.

Complex Formation:

The diverse array of potential intermolecular interactions allows "this compound" to form a variety of molecular complexes and supramolecular assemblies. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of intricate and stable crystal structures.

The following table summarizes the typical energies and geometric parameters for the types of intermolecular interactions anticipated for "this compound," based on computational studies of analogous systems.

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (quinoline) | -3 to -7 | 2.8 - 3.2 (N···N) |

| Halogen Bond | C-Br | N (quinoline) | -2 to -5 | 2.8 - 3.1 (Br···N) |

| π-π Stacking | Quinoline Ring | Quinoline Ring | -2 to -10 | 3.3 - 3.8 (interplanar distance) |

These computational predictions underscore the versatility of "this compound" as a building block in supramolecular chemistry and crystal engineering. The ability to form multiple types of non-covalent interactions simultaneously makes it a candidate for the design of co-crystals and molecular complexes with specific structural and functional properties.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Precursor in the Construction of Multifunctional Quinoline (B57606) Derivatives

The inherent reactivity of the bromine and methanamine groups on the quinoline framework of (8-Bromo-6-methylquinolin-2-yl)methanamine makes it a valuable precursor for creating diverse and multifunctional quinoline derivatives. The bromine atom at the 8-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby allowing for the fine-tuning of the electronic and steric properties of the resulting molecules.

The primary amine of the methanamine group at the 2-position serves as a nucleophile and can readily undergo reactions like acylation, alkylation, and Schiff base formation. This facilitates the attachment of various side chains and functional moieties, leading to the synthesis of derivatives with tailored properties for applications in medicinal chemistry and materials science. For instance, the modification of this amine group is a common strategy for modulating the biological activity or photophysical characteristics of the quinoline scaffold.

Building Block for Fused Heterocyclic Systems Containing the Quinoline Core

The strategic positioning of reactive sites in this compound allows it to serve as a foundational building block for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this context. For example, the methanamine group can react with a suitably placed electrophile, introduced via functionalization of the bromine at the 8-position, to form a new heterocyclic ring fused to the quinoline core.

Furthermore, the methanamine can participate in condensation reactions with various bifunctional reagents to construct fused systems. These reactions can lead to the formation of novel polycyclic aromatic systems with unique electronic and photophysical properties. The synthesis of such fused heterocycles is of significant interest due to their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Fused System Type | Synthetic Strategy | Potential Application |

| Pyrroloquinolines | Intramolecular cyclization | Medicinal agents |

| Imidazoquinolines | Condensation with aldehydes/ketones | Fluorescent materials |

| Pyrazinoquinolines | Reaction with diketones | Biologically active compounds |

Applications in Ligand Design for Catalysis and Coordination Chemistry

The quinoline nitrogen and the exocyclic amine in this compound can act as coordinating sites for metal ions, making this compound a valuable scaffold for ligand design in catalysis and coordination chemistry. The bidentate nature of the 2-(aminomethyl)quinoline moiety allows for the formation of stable chelate complexes with a variety of transition metals.

The bromine atom at the 8-position offers a handle for further modification of the ligand structure. For example, phosphine (B1218219) groups or other coordinating moieties can be introduced at this position through cross-coupling reactions, leading to the formation of tridentate or even tetradentate ligands. The steric and electronic properties of these ligands can be systematically varied by altering the substituents on the quinoline ring, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. These tailored ligands have potential applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Integration into Supramolecular Assemblies and Advanced Materials

The structural features of this compound make it a suitable building block for the construction of supramolecular assemblies and advanced materials. The aromatic quinoline core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. The methanamine group provides a site for hydrogen bonding, further directing the formation of well-defined supramolecular architectures.

By modifying the bromine and amine functionalities, it is possible to introduce recognition motifs or polymerizable groups. This allows for the integration of the quinoline unit into larger, more complex systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers. The resulting materials can exhibit interesting properties, including porosity, conductivity, and luminescence, making them promising candidates for applications in gas storage, separation, and sensing.

Design of Chemosensors and Fluorescent Probes Based on Quinoline Scaffolds

Quinoline derivatives are well-known for their fluorescent properties, and this compound serves as an excellent platform for the design of chemosensors and fluorescent probes. The fluorescence of the quinoline core is often sensitive to its local environment and can be modulated by the presence of specific analytes.

The methanamine group can be functionalized with a receptor unit that selectively binds to a target analyte, such as a metal ion, an anion, or a biologically relevant molecule. Upon binding, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength). The bromine atom can be used to tune the photophysical properties of the probe or to attach the sensor to a solid support. The development of such quinoline-based probes is of great interest for applications in environmental monitoring, medical diagnostics, and cellular imaging. semanticscholar.org

| Analyte | Receptor Moiety | Sensing Mechanism |

| Metal Ions | Crown ether, polyamine | Chelation-enhanced fluorescence (CHEF) |

| Anions | Urea (B33335), thiourea (B124793) | Photoinduced electron transfer (PET) |

| Biomolecules | Peptide, sugar | Förster resonance energy transfer (FRET) |

Conclusion and Future Research Directions

Summary of Current Research Landscape for (8-Bromo-6-methylquinolin-2-yl)methanamine

A thorough review of existing research indicates that there are no dedicated studies focusing on the synthesis, characterization, or application of this compound. The current body of knowledge is primarily centered on broader classes of quinoline (B57606) derivatives. Research in the field of quinoline chemistry is vibrant, with numerous publications detailing the synthesis and biological evaluation of variously substituted quinolines. rsc.orgnih.govrsc.org These studies often focus on quinolines bearing pharmacologically relevant functional groups, and while some derivatives of 8-bromo-6-methylquinoline (B1282211) have been synthesized, the specific methanamine at the 2-position has not been a subject of investigation. acs.org The synthesis of related structures, such as 8-bromo-2,6-dimethylquinoline (B1381944), has been reported, suggesting that the foundational scaffold is accessible. researchgate.net However, the subsequent functionalization to introduce the methanamine group at the 2-position is not described. The research landscape for quinolines is rich with examples of their application as anticancer, antibacterial, and anti-inflammatory agents, but the specific contribution of the 8-bromo-6-methyl-2-methanamine substitution pattern to any biological activity is currently unknown. researchgate.netrsc.org

Identification of Knowledge Gaps and Untapped Research Avenues for this Specific Compound

The absence of dedicated research on this compound presents significant knowledge gaps and, consequently, numerous untapped research avenues.

Key Knowledge Gaps:

Synthesis: A validated and optimized synthetic route to this compound has not been established.

Physicochemical Properties: Fundamental data regarding its solubility, stability, pKa, and crystallographic structure are entirely missing.

Spectroscopic Characterization: While one could predict the expected NMR, IR, and mass spectrometry data, no experimentally validated spectra are available in the public domain.

Biological Activity: The compound has not been screened for any biological activities, representing a complete void in our understanding of its potential pharmacological profile.

Reactivity: The chemical reactivity of the compound, particularly how the different functional groups (bromo, methyl, aminomethyl) influence each other's reactivity, is unexplored.

Untapped Research Avenues:

Synthetic Methodology Development: The development of a novel and efficient synthesis for this compound would be a valuable contribution to synthetic organic chemistry.

Medicinal Chemistry Exploration: A systematic investigation of its potential as an antibacterial, antifungal, anticancer, or antiviral agent could yield promising results, given the known activities of other quinoline derivatives. nih.gov

Materials Science Applications: The quinoline nucleus is known for its interesting photophysical properties. The introduction of bromo and aminomethyl groups could modulate these properties, opening avenues for its use in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe.

Catalysis: The aminomethyl group could serve as a coordinating ligand for metal catalysts, suggesting a potential application in catalysis.

Comparative Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by modifying the substituents on the quinoline ring would allow for a thorough investigation of the structure-activity relationships, providing valuable insights for the design of more potent and selective molecules. mdpi.com

Emerging Synthetic Strategies for Highly Functionalized Quinoline Derivatives

The synthesis of highly functionalized quinoline derivatives is a dynamic area of research, with several emerging strategies that could be applied to the preparation of this compound. nih.goveurekaselect.com

Modern Synthetic Approaches:

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups onto the quinoline core, minimizing the need for pre-functionalized starting materials. rsc.org This strategy could potentially be used to introduce the methyl or bromo groups at specific positions.

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to construct complex molecules in a single step. researchgate.net A well-designed MCR could potentially assemble the substituted quinoline core of the target molecule from simple precursors.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of quinoline derivatives. This approach could be particularly beneficial for optimizing reaction conditions and for the safe handling of potentially hazardous reagents.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and sustainable method for a variety of organic transformations, including the synthesis of heterocyclic compounds like quinolines. mdpi.com

A plausible synthetic route to this compound could start from a substituted aniline (B41778), such as 4-bromo-2-methylaniline, which could then undergo a classic quinoline synthesis like the Doebner-von Miller reaction, followed by functionalization at the 2-position. Alternatively, a pre-functionalized quinoline, such as 8-bromo-6-methyl-2-chloroquinoline, could be synthesized and the chloro group subsequently displaced with an aminomethyl equivalent. researchgate.net

Potential for Novel Chemical Transformations and Reactions

The unique combination of functional groups in this compound offers a rich platform for exploring novel chemical transformations.

Potential Reactions:

Cross-Coupling Reactions: The bromo group at the 8-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide array of substituents, creating a library of novel compounds for further investigation.

N-Functionalization: The primary amine of the methanamine group can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, which could significantly impact the compound's biological activity.

Intramolecular Cyclizations: Depending on the nature of the substituents introduced via cross-coupling or N-functionalization, intramolecular cyclization reactions could be envisioned to construct novel polycyclic heterocyclic systems.

Directed Ortho-Metalation (DoM): The nitrogen atom of the quinoline ring or the aminomethyl group could potentially direct ortho-metalation, allowing for further functionalization of the quinoline core.

Oxidation/Reduction: The methyl group could be oxidized to a carboxylic acid, and the quinoline ring itself could undergo reduction under specific conditions.

The interplay between the electron-withdrawing bromo group and the electron-donating methyl and aminomethyl groups is expected to influence the regioselectivity of these transformations.

Outlook on the Role of Quinoline Methanamine Derivatives in Expanding Chemical Methodologies

Quinoline methanamine derivatives, such as the title compound, hold considerable potential for expanding the toolbox of chemical methodologies.

Future Perspectives:

Scaffolds for Combinatorial Chemistry: The multiple points of functionalization on the this compound scaffold make it an ideal starting point for the construction of large and diverse compound libraries for high-throughput screening.

Development of Novel Ligands: The bidentate N,N-coordination motif offered by the quinoline nitrogen and the aminomethyl nitrogen could be exploited for the design of novel ligands for transition metal catalysis, potentially leading to new catalysts with unique reactivity and selectivity.

Probes for Chemical Biology: By attaching fluorescent tags or other reporter groups, these molecules could be developed into chemical probes to study biological processes or to visualize specific cellular components.

Building Blocks for Supramolecular Chemistry: The planar aromatic quinoline core and the flexible aminomethyl side chain could be utilized in the design of self-assembling supramolecular structures with interesting properties and applications.

常见问题

Basic: What synthetic methodologies are most effective for producing high-purity (8-Bromo-6-methylquinolin-2-yl)methanamine?

Answer:

The synthesis typically involves bromination of a pre-functionalized quinoline core followed by amine group introduction. A validated approach (adapted from related quinoline derivatives) includes:

Bromination : React 6-methylquinolin-2-ylmethanamine with N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) to achieve regioselective bromination at the 8-position .

Purification : Use column chromatography (e.g., MeOH:DCM 1:99) to isolate the product, with purity confirmed via and LC-MS .

Key Considerations :

- Solvent choice (THF or DMF) impacts reaction efficiency.

- Temperature control minimizes side reactions like over-bromination .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- : Characteristic peaks include aromatic protons (δ 7.3–8.1 ppm) and methyl/methanamine groups (δ 2.5–4.1 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing the crystal structure. For example, the bromine atom’s position can be unambiguously assigned via electron density maps .

Data Table : Example Shifts (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-3 | 8.09 | d (J=8.4 Hz) |

| Methanamine CH₂ | 4.12 | s |

| Methyl (C-6) | 2.58 | s |

Advanced: How can computational modeling guide the design of derivatives targeting specific biological receptors?

Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., kinase enzymes). The bromine atom’s electron-withdrawing effect may enhance hydrophobic interactions .

QSAR Analysis : Correlate substituent effects (e.g., methyl at C-6) with activity trends from in vitro assays. For example, bulky groups at C-6 may sterically hinder binding .

Key Insight : MD simulations can assess dynamic interactions, such as conformational stability in active sites .

Advanced: How should researchers resolve contradictions in reported biological activities of quinoline-based analogs?

Answer:

Comparative Assays : Standardize in vitro protocols (e.g., IC₅₀ measurements against a common cell line) to eliminate variability .

Metabolic Stability Testing : Use hepatic microsomes to assess whether discrepancies arise from differential metabolic degradation .

Structural Validation : Re-examine compound purity and stereochemistry via X-ray crystallography to rule out structural misassignment .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep at 0–6°C in amber vials to prevent photodegradation. The dihydrochloride salt form (if applicable) enhances stability .

- Decomposition Risks : Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the methanamine group .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- Directing Groups : The methanamine group at C-2 acts as a meta-director, but bromine at C-8 alters electron density. Use DFT calculations to predict sites for sulfonation or nitration .

- Experimental Validation : Monitor reaction progress with LC-MS and compare regioselectivity under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。